molecular formula C11H12BrN B2754230 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 1935352-56-9

3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2754230
CAS No.: 1935352-56-9
M. Wt: 238.128
InChI Key: MFYBFADJZGGJQP-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine: is a chemical compound characterized by a bicyclo[111]pentane core structure with a 4-bromophenyl group attached to one of the bridgehead carbons and an amine group attached to another bridgehead carbon

Safety and Hazards

The safety information for “3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine” involve further exploration of the functionalization of the three concyclic secondary bridge positions . This remains an emerging field and presents considerable synthetic challenges due to the unique properties of the BCP core .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can interact with various biological targets, potentially modulating their activity. The bromophenyl group can participate in halogen bonding and other non-covalent interactions, while the amine group can form hydrogen bonds and ionic interactions .

Properties

IUPAC Name

3-(4-bromophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYBFADJZGGJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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